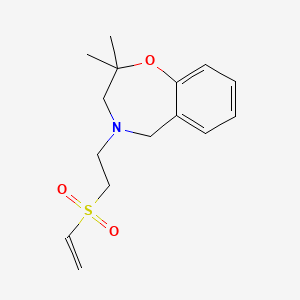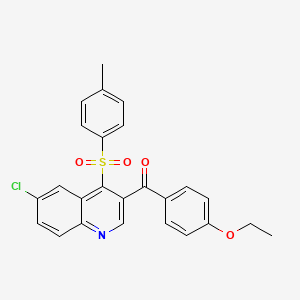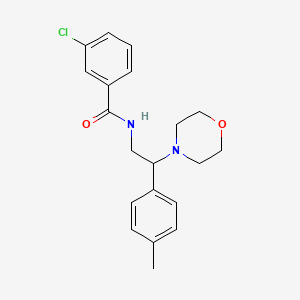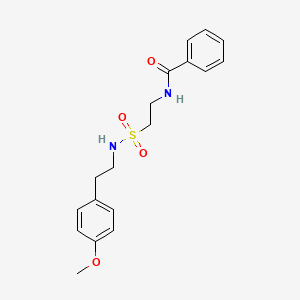
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine, also known as DBZ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of great interest due to its unique chemical structure and potential applications in a variety of fields, including biochemistry, pharmacology, and neuroscience.
作用機序
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine binds to the active site of γ-secretase and inhibits its activity, leading to the accumulation of Notch intracellular domain and subsequent downstream effects on gene expression and cell fate. This mechanism of action has been extensively studied and validated in numerous in vitro and in vivo models.
Biochemical and Physiological Effects:
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine has been shown to have a variety of biochemical and physiological effects, including the inhibition of Notch signaling, the induction of apoptosis in cancer cells, and the promotion of neuronal differentiation. 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and cancer.
実験室実験の利点と制限
One of the main advantages of using 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine in lab experiments is its selectivity for γ-secretase and its ability to inhibit Notch signaling. However, 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research involving 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine, including the development of more potent and selective inhibitors of γ-secretase, the investigation of the role of Notch signaling in various disease states, and the exploration of the potential therapeutic applications of 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine in the treatment of Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine and its potential limitations as a chemical probe.
合成法
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine can be synthesized through a multi-step process involving the reaction of 2-amino-2-methyl-1-propanol with ethyl vinyl sulfone, followed by the reaction of the resulting product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is then purified through recrystallization to obtain pure 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine.
科学的研究の応用
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine has been studied for its potential use as a chemical probe to investigate the function of Notch signaling, a key pathway involved in cell differentiation and development. 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine has been shown to selectively inhibit the activity of γ-secretase, an enzyme involved in the cleavage of Notch receptors, leading to the accumulation of Notch intracellular domain and subsequent downstream effects on gene expression and cell fate.
特性
IUPAC Name |
4-(2-ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-20(17,18)10-9-16-11-13-7-5-6-8-14(13)19-15(2,3)12-16/h4-8H,1,9-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWLXUVQBOIBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2=CC=CC=C2O1)CCS(=O)(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2768565.png)
![N-[2-(4-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2768567.png)


![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B2768574.png)
![2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2768575.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2768577.png)
![[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2768579.png)
![7-(2-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768581.png)

